Marmin

Beschreibung

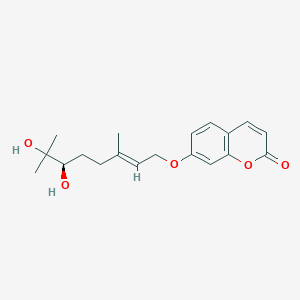

structure in first source; RN given for (R-(E))-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYKWTUUCOTGNS-JIIJFUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318442 | |

| Record name | (+)-Marmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14957-38-1 | |

| Record name | (+)-Marmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14957-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Marmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of Marmin from Aegle marmelos

An In-depth Technical Guide on the Biological Activity of Marmin from Aegle marmelos

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent furanocoumarin isolated from various parts of Aegle marmelos (L.) Correa, commonly known as Bael, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the documented biological activities of this compound, with a focus on its anti-inflammatory, anti-allergic, anti-ulcer, cardioprotective, and antifertility effects. This document synthesizes quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized for these assessments, and illustrates key mechanisms and workflows through signaling pathway diagrams. The aim is to furnish researchers and drug development professionals with a detailed, data-centric resource to facilitate further investigation and potential therapeutic application of this compound.

Introduction

Aegle marmelos, a tree native to the Indian subcontinent and Southeast Asia, is a cornerstone of traditional medicine systems like Ayurveda.[1][2] Its therapeutic utility is attributed to a rich profile of phytochemicals, including alkaloids, flavonoids, and coumarins.[1][3] Among these, this compound (7-(6',7'-dihydroxygeranyloxy)coumarin), a coumarin (B35378) predominantly isolated from the roots and bark, stands out for its potent biological effects.[4][5] Extensive research has demonstrated that this compound possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for drug discovery and development.[4][6] This guide consolidates the current scientific knowledge on this compound, presenting its activities, underlying mechanisms, and the methodologies used for its evaluation.

Biological Activities of this compound

This compound exhibits a range of biological activities, which have been quantified in various experimental models. The following sections detail these activities, supported by structured data tables and procedural outlines.

Anti-allergic and Antihistaminic Activity

This compound has demonstrated significant potential in modulating allergic responses by inhibiting histamine (B1213489) release from mast cells. This activity is primarily linked to its ability to interfere with intracellular calcium signaling, a critical step in mast cell degranulation.[4]

Quantitative Data: Anti-allergic Activity of this compound

| Experimental Model | Inducer | This compound Concentration | Observed Effect | Reference |

| Rat Basophilic Leukemia (RBL-2H3) Cells | DNP₂₄-BSA | 100 µM | >60% inhibition of histamine release | [4] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Thapsigargin | 100 µM | >60% inhibition of histamine release | [4] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Ionomycin | 100 µM | >50% inhibition of histamine release | [4] |

| Rat Basophilic Leukemia (RBL-2H3) Cells | Thapsigargin | - | Suppressed ⁴⁵Ca²⁺ influx | [4] |

| Rat Peritoneal Mast Cells (RPMCs) | Thapsigargin | - | Inhibition of histamine release | [4] |

Experimental Protocol: Mast Cell Histamine Release Assay

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Sensitization: For antigen-induced degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE antibody.

-

Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 10 minutes) at 37°C.

-

Induction of Degranulation: Histamine release is triggered by adding an inducer, such as DNP-BSA (for sensitized cells), thapsigargin, or ionomycin.

-

Quantification of Histamine: The reaction is stopped by cooling on ice. The supernatant is collected after centrifugation. The histamine content in the supernatant is quantified using a sensitive method like HPLC with a fluorometric detector following derivatization with o-phthalaldehyde.

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in this compound-treated cells to that in untreated (control) cells.

Signaling Pathway: this compound's Inhibition of Ca²⁺ Influx

Caption: this compound inhibits histamine release by blocking Ca²⁺ influx into mast cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, as demonstrated in established animal models of inflammation. This effect is a key contributor to its traditional use in treating inflammatory conditions.

Quantitative Data: Anti-inflammatory Activity of this compound

| Experimental Model | This compound Dosage (p.o.) | Observed Effect | Reference |

| Carrageenan-induced paw edema in rats | 1 g/kg | ~67% inhibition of inflammation | [7] |

| Carrageenan-induced inflammation in rats | 1 g/kg | Significant anti-inflammatory effect | [5][8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar or Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

-

Compound Administration: this compound, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), is administered orally (p.o.) at a dose of 1 g/kg body weight. The control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.[5]

-

Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Anti-ulcer and Gastric Mucosal Protective Activity

Studies have indicated that this compound provides protection against gastric ulcers, likely through the maintenance of mucosal barrier integrity.[9]

Quantitative Data: Anti-ulcer Activity of this compound

| Experimental Model | This compound Dosage (Intragastric) | Observed Effect | Reference |

| Experimental ulcer models in rats | 25 mg/kg body weight | Exhibited anti-ulcer activity | [5] |

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model

-

Animal Model: Rats are fasted for 24 hours but allowed access to water.

-

Compound Administration: this compound is administered intragastrically at a dose of 25 mg/kg. Control groups receive the vehicle or a standard anti-ulcer drug (e.g., omeprazole).

-

Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol (B145695) is administered orally to each rat to induce gastric lesions.

-

Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, washed with saline, and examined for ulcers.

-

Data Analysis: The ulcer index is calculated based on the number and severity of lesions. The percentage of protection is determined by comparing the ulcer index of the treated group with that of the control group.

Cardioprotective Activity

Recent in silico studies suggest a potential cardioprotective role for this compound. Molecular docking analyses have shown that this compound can interact with key enzymes involved in cardiovascular health, indicating a possible mechanism for mitigating myocardial infarction.[10]

Key Molecular Targets (from Docking Studies)

-

HMG-CoA reductase

-

Inducible nitric oxide synthase (iNOS)

-

Lipoprotein lipase

-

Paraoxonase

Logical Relationship: Potential Cardioprotective Mechanism

Caption: this compound's potential cardioprotective effects via enzyme modulation.

Antifertility Activity

This compound, found in high concentrations in the bark of Aegle marmelos, has been associated with reduced male fertility. This suggests a potential application as a reversible male contraceptive agent.[6]

Reported Effects:

-

Reduces reproductive organ weight.[6]

-

Lowers serum testosterone (B1683101) levels.[6]

-

Decreases sperm density, motility, and viability.[6]

Isolation and Screening Workflow

The discovery and evaluation of this compound's biological activities follow a standard natural product drug discovery workflow, from extraction to bioassay.

Experimental Protocol: Isolation of this compound

A general method for isolating coumarins like this compound involves solvent extraction followed by chromatographic purification.[7][11]

-

Extraction: Dried and powdered plant material (e.g., roots of Aegle marmelos) is subjected to extraction using a solvent like ethanol or methanol, often with a Soxhlet apparatus.[11]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification: The fraction enriched with this compound is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to isolate the pure compound.

-

Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).[7]

General Workflow: From Plant to Bioactivity

Caption: General workflow for the isolation and bio-evaluation of this compound.

Conclusion and Future Directions

This compound, a key bioactive coumarin from Aegle marmelos, demonstrates a compelling profile of pharmacological activities, most notably as an anti-inflammatory and anti-allergic agent. Its mechanism of action, particularly the inhibition of calcium influx in mast cells, is well-supported by in vitro data.[4] Furthermore, its documented anti-ulcer, potential cardioprotective, and antifertility properties highlight its therapeutic versatility.[5][6][10]

While the existing data is promising, further research is required to fully elucidate its potential. Future investigations should focus on:

-

Mechanism of Action: Deeper exploration of the signaling pathways involved in its anti-inflammatory and other activities.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of this compound derivatives to optimize potency and selectivity.[12]

-

Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.

-

Clinical Trials: Progression to well-designed clinical trials to validate its efficacy in human subjects for conditions like allergic rhinitis, asthma, or inflammatory disorders.

This technical guide consolidates the foundational data on this compound, providing a robust platform for scientists and researchers to advance this promising natural product toward clinical application.

References

- 1. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the anti-inflammatory activity of Aegle marmelos (Bilwa) root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of Aegle marmelos (L.)-An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory profile of Aegle marmelos (L) Correa (Bilva) with special reference to young roots grown in different parts of India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the anti-inflammatory activity of Aegle marmelos (Bilwa) root | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

Marmin's Role in the Histaminergic System: An Inhibitor of Histamine Synthesis and Release

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of the current scientific understanding of Marmin's interaction with the histaminergic system. Based on a comprehensive review of available literature, this compound has not been identified as a direct histamine (B1213489) H1 receptor antagonist. Instead, research indicates that its primary mechanism of action within the histaminergic system involves the inhibition of histamine synthesis and release. This guide will detail the existing evidence for these effects.

Executive Summary

This compound, a coumarin (B35378) isolated from Aegle marmelos, has been investigated for its effects on the histaminergic system. While initial interest may lie in its potential as a histamine H1 receptor antagonist, current scientific evidence does not support this mechanism of action. Instead, in vitro studies have demonstrated that this compound effectively inhibits the release of histamine from mast cells and reduces histamine synthesis. This technical guide consolidates the available quantitative data, details the experimental protocols used in these key studies, and provides visualizations of the relevant biological pathways and experimental workflows. The findings suggest that this compound's potential therapeutic applications in allergic and inflammatory conditions may stem from its ability to control histamine levels at the points of synthesis and release, rather than by blocking its action at the H1 receptor.

Quantitative Data on this compound's Inhibitory Effects

The primary evidence for this compound's activity comes from studies on rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation.

| Parameter | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition of Histamine Release (%) | Reference |

| Histamine Release | RBL-2H3 | DNP24-BSA (20 ng/mL) | 1 | Not significant | [1] |

| Histamine Release | RBL-2H3 | DNP24-BSA (20 ng/mL) | 10 | 17.0 ± 5.0 | [1] |

| Histamine Release | RBL-2H3 | DNP24-BSA (20 ng/mL) | 100 | 94.6 ± 1.0 | [1] |

Note: DNP24-BSA (dinitrophenylated bovine serum albumin) is an antigen used to stimulate histamine release in sensitized mast cells.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated this compound's effects on histamine release and synthesis.

Cell Culture and Histamine Release Assay

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

Sensitization: RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-DNP IgE for 24 hours.

Treatment: After sensitization, the cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). The cells are then pre-incubated with varying concentrations of this compound (1, 10, and 100 µM) for a specified period.

Stimulation: Histamine release is induced by adding the antigen, DNP24-BSA (20 ng/mL), and incubating for 30 minutes at 37°C.

Quantification: The reaction is stopped by centrifugation at 4°C. The supernatant, containing the released histamine, is collected. The total histamine content is determined by lysing the remaining cells with perchloric acid. Histamine concentration in the supernatant and the cell lysate is measured using a fluorometric assay involving o-phthalaldehyde.

Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant / (Histamine in supernatant + Histamine in cell pellet)) x 100.

Histidine Decarboxylase (HDC) Activity Assay

Note: While the primary reference indicates this compound's effect on histamine synthesis, the detailed protocol for the HDC activity assay with this compound was not available in the searched literature. The following is a general protocol for such an assay.

Cell Lysate Preparation: RBL-2H3 cells are treated with this compound at various concentrations for a specified duration. The cells are then harvested, washed, and lysed in a buffer containing a protease inhibitor cocktail.

Enzyme Reaction: The cell lysate, containing the histidine decarboxylase (HDC) enzyme, is incubated with the substrate, L-histidine, and the cofactor, pyridoxal (B1214274) 5'-phosphate, in a suitable buffer at 37°C.

Histamine Quantification: The amount of histamine produced from the enzymatic reaction is quantified using an ELISA or a fluorometric assay as described above.

Data Analysis: The HDC activity is expressed as the amount of histamine produced per unit of time per milligram of protein. The inhibitory effect of this compound is determined by comparing the HDC activity in this compound-treated cells to that in untreated control cells.

Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: General signaling pathway of the histamine H1 receptor.

Experimental Workflow for Histamine Release Assay

Caption: Workflow for the in vitro histamine release assay.

This compound's Known Mechanism of Action

Caption: this compound's inhibitory effects on histamine synthesis and release.

Conclusion

The available scientific literature indicates that this compound's interaction with the histaminergic system is not through the antagonism of the histamine H1 receptor. Instead, its primary demonstrated effects are the inhibition of histamine release from mast cells and the reduction of histamine synthesis. The quantitative data from in vitro studies show a dose-dependent inhibition of histamine release. While these findings suggest a therapeutic potential for this compound in allergic and inflammatory disorders, further research is required to fully elucidate its mechanism of action and to evaluate its efficacy and safety in vivo. For drug development professionals, this compound may represent a lead compound for the development of novel mast cell stabilizers or inhibitors of histamine synthesis.

References

A Technical Guide to the Phytochemical Analysis of Coumarins in Citrus Fruits

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the phytochemical analysis of coumarins, a significant class of secondary metabolites found in citrus fruits. While the initial topic of interest was Marmin, it is crucial to clarify from the outset that this compound is a prenylated coumarin (B35378) primarily isolated from and characteristic of the non-citrus species Aegle marmelos (Bael fruit). Current scientific literature does not support its presence in fruits of the Citrus genus.

Therefore, this whitepaper will focus on the analysis of coumarins and furanocoumarins that are prevalent and well-documented in various citrus species, such as bergamottin, psoralen, limettin, and others. The principles, protocols, and data presented herein are directly applicable to the broader study of these bioactive compounds within citrus, offering a robust framework for research, quality control, and drug discovery initiatives. We will also briefly touch upon the known biological activities of this compound to provide context on the therapeutic potential of this class of compounds.

Extraction of Coumarins from Citrus Matrices

The effective extraction of coumarins from citrus by-products, particularly the peel (flavedo and albedo), is the foundational step for accurate analysis. The choice of solvent and method is critical, as coumarins exhibit a range of polarities.

Experimental Protocol: Solvent Extraction

This protocol outlines a general procedure for the extraction of coumarins from citrus peel, adapted from methodologies found in scientific literature.

Materials:

-

Fresh or freeze-dried citrus peel powder.

-

Solvents: Ethanol (B145695), Methanol (B129727), Ethyl Acetate, n-Hexane (analytical grade).[1]

-

Ultrasonic bath.

-

Centrifuge.

-

Rotary evaporator.

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation: Weigh approximately 0.5-10 g of homogenized citrus peel powder into a falcon tube or flask.[1][2]

-

Solvent Addition: Add a suitable volume of solvent (e.g., 10-20 mL). Ethanol and methanol are effective for a broad range of coumarins. For more hydrophobic coumarins like 5-geranyloxypsolaren, ethanol or n-hexane are superior to water.[1]

-

Extraction:

-

Separation: Centrifuge the mixture to pellet the solid material.

-

Collection & Re-extraction: Decant the supernatant. To maximize yield, the remaining residue can be re-extracted one or two more times with fresh solvent.[2]

-

Solvent Evaporation: Pool the collected supernatants and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Reconstitution: Dissolve the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethanol or methanol) for subsequent HPLC or LC-MS/MS analysis.[2]

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

Workflow for Coumarin Extraction

Caption: Workflow for the extraction of coumarins from citrus peel.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard for the separation and quantification of phytochemicals, including coumarins.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol is a synthesized example for the targeted analysis of oxygen heterocyclic compounds (OHCs), including coumarins and furanocoumarins, in citrus extracts.[2]

Instrumentation:

-

HPLC system with a binary pump and autosampler.

-

Column oven.

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

C18 analytical column (e.g., Ascentis Express C18, 50 × 4.6 mm, 2.7 µm).[2]

Chromatographic Conditions:

-

Mobile Phase A: Water/Methanol/Tetrahydrofuran (85:10:5, v/v/v).[2]

-

Mobile Phase B: Methanol/Tetrahydrofuran (95:5, v/v).[2]

-

Flow Rate: 2 mL/min.[2]

-

Column Temperature: 40°C.[2]

-

Injection Volume: 2 µL.[2]

-

Gradient Program: [2]

-

0–4.5 min: 15–28% B

-

4.5–7.0 min: 28–60% B

-

7.0–11.0 min: 60–85% B, hold for 3 min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI or APCI, positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This mode offers high sensitivity and selectivity.[2]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target coumarin using authentic standards.

Workflow for HPLC-MS/MS Quantification

Caption: General workflow for coumarin quantification via HPLC-MS/MS.

Quantitative Data of Coumarins in Citrus

The concentration of coumarins varies significantly depending on the citrus species, cultivar, part of the fruit, and processing method. The following table summarizes quantitative data from various studies.

| Citrus Species/Product | Compound | Concentration | Source |

| Bergamot Beverage (A) | Total Furanocoumarins | 14.0 mg/L | [2] |

| Bergamottin | - | [2] | |

| Bergapten | - | [2] | |

| Total Coumarins | - | [2] | |

| Citropten | 0.94 mg/L | [2] | |

| 5-Geranyloxy-7-methoxycoumarin | 0.19 mg/L | [2] | |

| Bergamot Juice | Total OHCs | 31 mg/L | [2] |

| Bergamottin | 19 mg/L | [2] | |

| Bergapten | 10 mg/L | [2] | |

| Lemon Juice | Total OHCs | 1.64 mg/L | [2] |

| Lemon Marmalade | Byakangelicin | 16.3 mg/kg | [2] |

| Oxypeucedanin hydrate | 12.4 mg/kg | [2] | |

| Citropten | 13.5 mg/kg | [2] | |

| Fingered Citron (Mature) | Limettin | 779.0 µg/g | [3] |

| Diosmin (Flavonoid) | 1204.8 µg/g | [3] | |

| Hesperidin (Flavonoid) | 801.6 µg/g | [3] |

OHCs: Oxygen Heterocyclic Compounds (includes coumarins, furanocoumarins, and polymethoxyflavones)

Biological Activity & Signaling Pathways

While this compound itself is not found in citrus, its biological activities provide a compelling rationale for studying other coumarins. This compound has demonstrated potent anti-allergic effects.[4] Similarly, coumarins isolated from citrus fruits exhibit promising anti-inflammatory and chemopreventive properties.[5]

This compound's Anti-Allergic Signaling Pathway

This compound has been reported to inhibit histamine (B1213489) release from mast cells.[4] This action is primarily achieved by inhibiting calcium ion (Ca²⁺) influx, a critical step in the degranulation process that releases histamine and other inflammatory mediators.[4]

Caption: this compound's inhibition of the Ca²⁺-dependent histamine release pathway.

Anti-Inflammatory Pathway of Citrus Coumarins

Certain coumarins isolated from lemon peel have been shown to suppress the generation of nitric oxide (NO) in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS).[5] NO is a key signaling molecule in inflammation, and its inhibition is a target for anti-inflammatory drug development.

Caption: Inhibition of inflammatory NO production by citrus coumarins.

References

- 1. Isolation and extraction of antimicrobial substances against oral bacteria from lemon peel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of coumarins from lemon fruit (Citrus limon) as inhibitors of in vitro tumor promotion and superoxide and nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of Marmin compound

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Marmin

Abstract

This compound, a prominent oxygenated furanocoumarin, has been the subject of significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its primary natural source, Aegle marmelos. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound is a naturally occurring coumarin (B35378) first isolated from Aegle marmelos Correa, a plant belonging to the Rutaceae family, commonly known as Bael.[1][2] This plant is indigenous to India and is found throughout the Himalayan tract, Bengal, and Central and South India.[1] Various parts of the Aegle marmelos plant, including the roots, bark, leaves, and fruits, have been utilized for centuries in traditional medicine systems like Ayurveda for treating a range of ailments.[1][3] this compound, chemically identified as 7-(6',7'-dihydroxygeranyl-oxy)coumarin, is one of the key bioactive constituents isolated from this plant, alongside other compounds like marmelosin, imperatorin, and skimmianine.[3][4][5] It has also been isolated from other citrus species, such as in grapefruit peel oil.[]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Aegle marmelos involves a multi-step process of extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][4]

Plant Material Collection and Preparation

-

Collection: The roots and bark of Aegle marmelos are collected.[4] For authentication, a voucher specimen is typically deposited in a recognized herbarium.[2][3]

-

Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for solvent extraction.[4]

Extraction

A sequential solvent extraction process is employed to separate compounds based on their polarity.

-

Apparatus: A Soxhlet apparatus or a simple maceration setup can be used.

-

Procedure: a. The dried powder of the plant material (e.g., bark and fresh root) is subjected to consecutive extraction with a series of solvents of increasing polarity.[4] b. A typical solvent sequence is petroleum ether, followed by chloroform (B151607), and then methanol (B129727).[3][4] This hierarchical approach defats the material first and then extracts compounds of varying polarities. This compound is typically found in the chloroform and methanol extracts.[4]

Chromatographic Purification

Column chromatography is the primary method used to isolate this compound from the crude extracts.[3][4]

-

Preparation of the Column:

-

A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like petroleum ether or hexane.

-

-

Sample Loading:

-

The chloroform or methanol extract is concentrated under reduced pressure to yield a semi-solid residue.[4]

-

This residue is adsorbed onto a small amount of silica gel to create a dry slurry, which is then carefully loaded on top of the prepared column.

-

-

Elution:

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is petroleum ether-ethyl acetate (B1210297) or hexane-ethyl acetate.[3]

-

Fractions of the eluate are collected sequentially.

-

-

Monitoring and Fraction Pooling:

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 7:3 v/v).[3]

-

Spots on the TLC plates are visualized under UV light or by using an iodine chamber.

-

Fractions showing similar TLC profiles corresponding to this compound are pooled together.

-

-

Recrystallization:

Structural Elucidation

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.[7][8]

The chemical structure of this compound is presented below: Chemical Formula: C₁₉H₂₄O₅[5] Molecular Weight: 332.4 g/mol [5]

Quantitative Data

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Anti-mycobacterium Activity of Compounds from Aegle marmelos

| Compound | Target Organism | IC₅₀ (µg/mL) |

| This compound | Mycobacterium tuberculosis H37Ra | 4.31[9] |

| Marmelosin | Mycobacterium tuberculosis H37Ra | 12.46[9] |

Table 2: Inhibitory Effects of this compound on Histamine (B1213489) Release

| Cell Line | Inducer | This compound Concentration (µM) | Inhibition of Histamine Release (%) |

| RBL-2H3 | DNP₂₄-BSA | 100 | > 60[10] |

| RBL-2H3 | Thapsigargin | 100 | > 60[10] |

| RBL-2H3 | Ionomycin | 100 | > 50[10] |

| RBL-2H3 | DNP₂₄-BSA | 10 | 17.0 ± 5.0[11] |

| RBL-2H3 | DNP₂₄-BSA | 100 | 94.6 ± 1.0[11] |

Table 3: Anti-ulcer Effects of this compound in Ethanol-Induced Gastric Lesions

| Compound | ED₅₀ (mg/kg) |

| This compound | 17.2[12] |

| Nobiletin | 8.0[12] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, with its anti-allergic and anti-inflammatory effects being the most extensively studied.[2][4][10]

Anti-allergic and Antihistaminic Effects

This compound has been shown to be a potent inhibitor of histamine release from mast cells.[10][12] This effect is crucial in mitigating allergic reactions. Studies on rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs) have demonstrated that this compound can suppress histamine release induced by various stimuli, including antigens (DNP₂₄-BSA) and calcium ionophores (ionomycin, thapsigargin).[2][10]

The mechanism of action involves the modulation of intracellular calcium signaling. This compound inhibits the influx of extracellular Ca²⁺ into mast cells, a critical step for degranulation and histamine release.[10][12] Furthermore, molecular docking studies suggest that this compound can act as a histamine H1 receptor antagonist by interacting with key amino acid residues in the receptor's binding site.[12]

Anti-inflammatory and Anti-ulcer Effects

This compound demonstrates significant anti-ulcer properties, primarily by maintaining the integrity of the mucosal barrier and inhibiting gastric motor activity.[][12] It also prevents the effects of endogenous acetylcholine (B1216132) and histamine, which are involved in gastric acid secretion.[12]

Signaling Pathway of this compound in Mast Cell Degranulation

The inhibitory effect of this compound on IgE-mediated allergic response involves the disruption of the signaling cascade that leads to mast cell degranulation. The diagram below illustrates the key steps in this pathway and the points of intervention by this compound.

Caption: this compound's inhibitory action on the mast cell degranulation pathway.

Experimental Workflow Visualization

The overall process for the isolation and identification of this compound is summarized in the workflow diagram below.

Caption: Workflow for the isolation and identification of this compound.

Conclusion

This compound, a coumarin isolated from Aegle marmelos, continues to be a compound of significant interest for its therapeutic potential, particularly in the context of allergic and inflammatory disorders. The established protocols for its isolation, primarily involving solvent extraction and column chromatography, are robust and reproducible. Further research into its mechanisms of action and potential synergistic effects with other natural compounds may pave the way for novel drug development initiatives. This guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising natural product.

References

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Marmin | C19H24O5 | CID 6450230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Effects of this compound isolated from Aegle marmelos Correa on L-histidine decarboxylase enzyme in RBL-2H3 cells | Semantic Scholar [semanticscholar.org]

- 12. This compound | CAS:14957-38-1 | Manufacturer ChemFaces [chemfaces.com]

Marmin: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin, a prominent oxygenated coumarin (B35378) isolated from the traditional medicinal plant Aegle marmelos, has long been a subject of ethnobotanical interest. This technical guide synthesizes the current scientific understanding of this compound's pharmacological activities, focusing on its role in traditional herbal medicine and its potential for modern drug development. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data from key in vitro and ex vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the established signaling pathways and experimental workflows using the DOT language to offer a clear and concise representation of the scientific evidence.

Introduction

Aegle marmelos (L.) Corrêa, commonly known as Bael, has a rich history in traditional medicine systems, particularly in Ayurveda, for treating a variety of ailments including diarrhea, dysentery, and inflammatory conditions.[1][2] The therapeutic properties of this plant are attributed to its diverse phytochemical constituents, with this compound being one of the key bioactive compounds isolated from its bark and roots.[3][4] this compound, chemically known as 7-(6',7'-dihydroxygeranyloxy)coumarin, has demonstrated significant anti-allergic, anti-inflammatory, and smooth muscle relaxant properties in scientific studies.[5] This guide delves into the scientific evidence underpinning the medicinal applications of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to modulate key physiological pathways involved in allergic and inflammatory responses. The primary mechanisms of action include histamine (B1213489) H1 receptor antagonism, inhibition of histamine release from mast cells, and blockade of calcium influx into cells.

Anti-allergic and Anti-inflammatory Effects

This compound exhibits potent anti-allergic properties by targeting mast cell degranulation, a critical event in the allergic cascade. It effectively inhibits the release of histamine, a primary mediator of allergic reactions, from mast cells.[5] This inhibition is achieved through the modulation of intracellular calcium levels, a key trigger for degranulation.

Smooth Muscle Relaxation

In traditional medicine, Aegle marmelos has been used to treat respiratory ailments. Scientific studies have validated this use by demonstrating this compound's ability to relax tracheal smooth muscle. This effect is particularly relevant for conditions like asthma, where bronchoconstriction is a major symptom. This compound's relaxant effect is mediated through its anti-histaminic activity and its ability to interfere with calcium signaling in smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and ex vivo studies on this compound's pharmacological activities.

| Table 1: Inhibition of Histamine Release from RBL-2H3 Cells | |

| This compound Concentration | Inhibition of DNP24-BSA-induced Histamine Release (%) |

| 10 µM | 17.0 ± 5.0[6] |

| 100 µM | 94.6 ± 1.0[6] |

| DNP24-BSA (Dinitrophenylated bovine serum albumin) is an antigen used to induce an allergic response. |

| Table 2: Effect of this compound on Guinea Pig Tracheal Smooth Muscle Contraction | |

| Inducer | Effect of this compound |

| Histamine | Competitive antagonism[7] |

| Metacholine | Concentration-dependent inhibition[7] |

| Compound 48/80 | Abrogation of contraction[7] |

| CaCl2 (in Ca2+-free solution) | Inhibition of contraction[7] |

| This table provides a qualitative summary as specific IC50 values were not available in the reviewed literature. |

Experimental Protocols

Histamine Release Assay from RBL-2H3 Cells

This protocol details the methodology for quantifying the inhibitory effect of this compound on antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.

4.1.1. Materials

-

RBL-2H3 cells

-

MEM (Minimum Essential Medium) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-DNP IgE

-

DNP24-BSA

-

This compound

-

Tyrode's buffer

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Histamine ELISA kit

4.1.2. Procedure

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.[8]

-

IgE Sensitization: Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.[8]

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.[8]

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.[8]

-

Induction of Histamine Release: Add DNP-BSA (20 ng/mL) to induce degranulation and incubate for 30 minutes at 37°C.[6][8]

-

Reaction Termination: Stop the reaction by placing the plate on ice for 10 minutes.[8]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C and collect the supernatant for histamine quantification.[8]

-

Histamine Quantification: Measure the histamine concentration in the supernatant using a Histamine ELISA kit according to the manufacturer's instructions.

-

Calculation: Calculate the percentage of histamine release using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[8]

Isolated Guinea Pig Trachea Contraction Assay

This protocol describes the ex vivo method to assess the effect of this compound on the contractility of guinea pig tracheal smooth muscle.

4.2.1. Materials

-

Male guinea pigs

-

Krebs-Henseleit solution

-

Histamine, Metacholine, Compound 48/80, CaCl2

-

This compound

-

Organ bath with an isometric force transducer

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

4.2.2. Procedure

-

Tissue Preparation: Isolate the trachea from a euthanized guinea pig and cut it into rings.[9]

-

Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.[9]

-

Induction of Contraction: Induce contraction by adding a contractile agent (e.g., histamine, metacholine) to the organ bath.[7]

-

This compound Treatment: To test the inhibitory effect, pre-incubate the tracheal rings with this compound for 10 minutes before adding the contractile agent.[7]

-

Data Recording: Record the isometric contractions using a force transducer.

-

Analysis: Analyze the data to determine the effect of this compound on the contractile response, including constructing concentration-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Caption: Mechanism of this compound's Anti-allergic and Smooth Muscle Relaxant Effects.

Caption: Experimental Workflow for the Histamine Release Assay.

Caption: Experimental Workflow for the Isolated Guinea Pig Trachea Assay.

Conclusion and Future Directions

This compound, a key bioactive compound from Aegle marmelos, demonstrates significant potential as a therapeutic agent, particularly in the management of allergic and inflammatory conditions. Its mechanisms of action, centered on the inhibition of histamine release and smooth muscle contraction, are well-supported by scientific evidence. However, to advance the development of this compound-based therapeutics, further research is warranted. Future studies should focus on elucidating the precise molecular targets of this compound within the signaling cascades. The acquisition of more extensive quantitative data, including IC50 values for a broader range of inflammatory mediators and receptor binding affinities, is crucial. Furthermore, in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profile of this compound and to validate its efficacy and safety in preclinical models. This comprehensive approach will be instrumental in translating the traditional knowledge of this medicinal compound into evidence-based modern therapies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jetir.org [jetir.org]

- 3. jddtonline.info [jddtonline.info]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. pexacy.com [pexacy.com]

- 7. Phytochemical profile and pharmacological activity of Aegle marmelos Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Phytochemical And Pharmacological activity of Aegle Marmelos | International Journal of Pharmaceuticals and Health Care Research [ijphr.com]

- 9. ijisrt.com [ijisrt.com]

Unveiling the Molecular Architecture of Marmin and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural elucidation of Marmin, a prominent coumarin (B35378) isolated from the medicinal plant Aegle marmelos, and its derivatives. We delve into the sophisticated analytical techniques that have been pivotal in deciphering their complex molecular frameworks. This document outlines detailed experimental protocols for isolation and characterization, presents a comprehensive analysis of spectroscopic data, and illustrates the logical workflows employed in structure determination. By consolidating this information, we aim to provide a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. Found predominantly in the roots of Aegle marmelos, its structural framework is characterized by a 7-geranyloxycoumarin core. The precise determination of its molecular architecture, along with that of its synthetic and naturally occurring derivatives, is fundamental to understanding its structure-activity relationships and for guiding the design of novel therapeutic agents. This guide will systematically detail the methodologies and data integral to the structural elucidation of these important bioactive compounds.

Isolation of this compound from Aegle marmelos

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The general protocol is as follows:

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation: The roots of Aegle marmelos are collected, washed, shade-dried, and coarsely powdered.

-

Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform (B151607), and then methanol (B129727). This gradient extraction helps in the preliminary fractionation of compounds based on their polarity. This compound is primarily found in the chloroform and methanol extracts.

-

Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Column Chromatography: The crude chloroform and methanol extracts are subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Fractions rich in this compound are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

Structural Elucidation of this compound

The determination of this compound's structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. 1D (¹H and ¹³C) and 2D NMR experiments are employed to establish the connectivity of atoms within the molecule.

The following tables summarize the assigned proton and carbon chemical shifts for this compound.[1]

Table 1: ¹H NMR (CDCl₃) Data for this compound [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.24 | d | 9.5 |

| 4 | 7.64 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.84 | dd | 8.5, 2.5 |

| 8 | 6.81 | d | 2.5 |

| 1' | 4.60 | d | 6.5 |

| 2' | 5.50 | t | 6.5 |

| 4' | 2.15 | m | |

| 5' | 1.70 | m | |

| 6' | 3.70 | dd | 7.5, 4.5 |

| 8' | 1.25 | s | |

| 9' | 1.75 | s | |

| 10' | 1.20 | s |

Table 2: ¹³C NMR (CDCl₃) Data for this compound [1]

| Position | Chemical Shift (δ, ppm) |

| 2 | 161.4 |

| 3 | 112.9 |

| 4 | 143.5 |

| 4a | 112.6 |

| 5 | 128.8 |

| 6 | 113.2 |

| 7 | 162.6 |

| 8 | 101.3 |

| 8a | 156.0 |

| 1' | 65.5 |

| 2' | 119.5 |

| 3' | 142.1 |

| 4' | 39.5 |

| 5' | 25.9 |

| 6' | 76.8 |

| 7' | 70.8 |

| 8' | 26.5 |

| 9' | 16.5 |

| 10' | 29.3 |

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the coumarin ring and the geranyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and confirming the placement of the geranyl side chain at the C7 oxygen of the coumarin core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of this compound and offers insights into its structure through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecular ion, allowing for the calculation of the molecular formula (C₁₉H₂₄O₅).

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable structural information. Key fragmentations for 7-geranyloxycoumarins typically involve cleavage of the geranyl side chain.

Table 3: Key Mass Spectral Fragments of this compound (Predicted)

| m/z | Proposed Fragment |

| 332.16 | [M]+ (Molecular Ion) |

| 175.04 | [M - C₁₀H₁₇O]+ (Loss of the geranyl side chain) |

| 162.04 | [C₉H₆O₃]+ (Coumarin moiety) |

X-ray Crystallography

Structural Elucidation Workflow

The logical process for the structural elucidation of a natural product like this compound can be visualized as a systematic workflow.

Caption: Workflow for the structural elucidation of this compound.

Derivatives of this compound

The structural framework of this compound has served as a template for the synthesis of various derivatives with modified biological activities. The synthesis of these derivatives often involves modifications of the coumarin ring or the geranyl side chain.

Synthetic Approaches

Common synthetic strategies include:

-

O-alkylation/acylation: Modification of the hydroxyl groups on the geranyl side chain.

-

Coumarin ring synthesis: Building the coumarin scaffold with pre-functionalized side chains using reactions like the Pechmann or Knoevenagel condensation.

Structural Characterization of Derivatives

The structural elucidation of this compound derivatives follows a similar workflow as for the parent compound. Spectroscopic techniques (NMR and MS) are paramount in confirming the success of the synthetic modifications and fully characterizing the new molecular structures. For instance, changes in the chemical shifts of the protons and carbons in the vicinity of the modification site in the NMR spectra provide direct evidence of the structural alteration.

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The structural elucidation of this compound and its derivatives is a testament to the power of modern analytical techniques. Through a synergistic application of chromatographic separation, NMR spectroscopy, and mass spectrometry, the intricate molecular architecture of these bioactive natural products has been successfully unraveled. This detailed structural knowledge is indispensable for the continued exploration of their therapeutic potential and for the rational design of new and more effective drug candidates. This guide serves as a comprehensive repository of the methodologies and data that underpin our current understanding of the chemistry of this compound and its congeners.

References

An In-depth Technical Guide to the Therapeutic Potential of Marmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin, a naturally occurring coumarin (B35378) predominantly isolated from Aegle marmelos, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its therapeutic potential. This document details its chemical properties, and known biological activities, including anti-histaminic, anti-inflammatory, smooth muscle relaxant, and anti-cancer effects. Particular emphasis is placed on summarizing quantitative data, outlining detailed experimental protocols, and visualizing implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as 7-(6',7'-dihydroxygeranyloxy)coumarin, is a bioactive compound that has been the subject of numerous preclinical investigations. Its diverse pharmacological profile suggests potential applications in a variety of therapeutic areas. This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄O₅ | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| CAS Number | 14957-38-1 | [1] |

| Appearance | Solid | ChemFaces |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |

| Natural Sources | Aegle marmelos (Bael), Citrus maxima | [2][3] |

Therapeutic Potential and Biological Activities

This compound has been shown to possess a range of biological activities, as detailed in the following sections.

Anti-histaminic and Anti-allergic Activity

This compound exhibits significant anti-histaminic properties by inhibiting histamine (B1213489) release from mast cells. This activity is crucial for its potential in treating allergic reactions.

Quantitative Data: Inhibition of Histamine Release

The inhibitory effect of this compound on histamine release from rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, has been quantified. In a study, RBL-2H3 cells were sensitized with anti-DNP IgE and then stimulated with DNP-BSA to induce histamine release. The cells were pre-incubated with this compound at various concentrations.

| Concentration of this compound | % Inhibition of Histamine Release (mean ± SEM) |

| 10 µM | 17.0 ± 5.0%[2][4] |

| 100 µM | 94.6 ± 1.0%[2][4] |

These results demonstrate a clear dose-dependent inhibition of histamine release by this compound.[2][4]

Smooth Muscle Relaxant Activity

This compound has been observed to relax smooth muscle, particularly in the context of airway and intestinal tissues. This effect is, in part, attributed to its anti-histaminic and calcium channel blocking activities.

Experimental Evidence: Guinea Pig Ileum Contraction

In isolated guinea pig ileum preparations, this compound has been shown to inhibit contractions induced by various spasmogens, including acetylcholine (B1216132) and histamine. This suggests its potential as an antispasmodic agent.

Anti-inflammatory Activity

While the anti-inflammatory potential of this compound has been suggested, specific quantitative data on its direct inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are not yet available in the reviewed literature. However, its ability to inhibit histamine release, a key inflammatory mediator, points towards an anti-inflammatory role.

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines in vitro, including murine leukemia L1210 and human chronic myelogenous leukemia K562 cells. However, specific IC50 values from these studies were not available in the reviewed literature.

Mechanisms of Action

The therapeutic effects of this compound are mediated through various molecular mechanisms, primarily revolving around the modulation of calcium signaling and potentially other intracellular signaling pathways.

Inhibition of Calcium Influx

A key mechanism underlying this compound's bioactivity is its ability to inhibit calcium (Ca²⁺) influx into cells. This has been particularly noted in the context of its anti-histaminic effect, where it blocks Ca²⁺ channels, thereby preventing mast cell degranulation and histamine release.

Modulation of Signaling Pathways

While direct experimental evidence detailing this compound's effects on specific signaling pathways like NF-κB and MAPK is limited, its known biological activities suggest a potential role in modulating these critical cellular cascades. The inhibition of inflammatory responses and cell proliferation often involves the regulation of these pathways.

Signaling Pathway: Histamine Release and Calcium Influx

The following diagram illustrates the proposed mechanism of this compound in inhibiting histamine release through the blockade of calcium channels.

This compound's inhibition of histamine release via calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Histamine Release Assay (RBL-2H3 Cells)

Objective: To quantify the inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Anti-DNP IgE

-

DNP-BSA (Dinitrophenyl-bovine serum albumin)

-

This compound

-

Tyrode's buffer

-

Triton X-100

-

Histamine ELISA kit

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Sensitization: Seed cells in 24-well plates and sensitize with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) to the cells and incubate for 30 minutes at 37°C.

-

Stimulation: Induce histamine release by adding DNP-BSA (e.g., 10 µg/mL) to the wells and incubate for 30 minutes at 37°C.

-

Sample Collection: Collect the supernatant containing released histamine.

-

Total Histamine: Lyse the remaining cells with 1% Triton X-100 to determine the total histamine content.

-

Quantification: Measure histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.

-

Calculation: Calculate the percentage of histamine release for each treatment group relative to the total histamine content.

Experimental Workflow: Histamine Release Assay

Workflow for the in vitro histamine release assay.

Isolated Guinea Pig Ileum Contraction Assay

Objective: To assess the smooth muscle relaxant effect of this compound on intestinal tissue.

Materials:

-

Guinea pig

-

Tyrode's solution

-

Acetylcholine (ACh)

-

Histamine

-

This compound

-

Organ bath with a force-displacement transducer

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and place it in oxygenated Tyrode's solution.

-

Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30 minutes.

-

Induction of Contraction: Induce contractions by adding a standard agonist like acetylcholine or histamine to the organ bath at a concentration that produces a submaximal response.

-

Treatment with this compound: Once a stable contraction is achieved, add this compound at various concentrations to the bath and record the changes in tension.

-

Data Analysis: Measure the amplitude of contractions before and after the addition of this compound to determine its relaxant effect.

Intracellular Calcium Imaging Assay

Objective: To visualize and quantify the effect of this compound on intracellular calcium levels.

Materials:

-

Adherent cells (e.g., RBL-2H3)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Stimulating agent (e.g., ionomycin (B1663694) or a relevant agonist)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Treatment: Add this compound at the desired concentration and continue recording the fluorescence ratio.

-

Stimulation: Add a stimulating agent to induce a calcium response and record the subsequent changes in the fluorescence ratio.

-

Data Analysis: Analyze the changes in the 340/380 nm fluorescence ratio over time to determine the effect of this compound on intracellular calcium concentration.

Logical Relationship: Calcium Imaging Experiment

Logical flow of an intracellular calcium imaging experiment.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of allergic and inflammatory disorders. However, several knowledge gaps need to be addressed to fully realize its potential. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the chemical structure of this compound for enhanced efficacy and reduced toxicity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB and MAPK pathways, through techniques like Western blotting and gene expression analysis.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Preclinical Toxicology Studies: To establish a comprehensive safety profile of this compound.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for specific therapeutic indications.

References

An In-depth Technical Guide to the Marmin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marmin (7-(6,7-dihydroxygeranyloxy)coumarin), a prenylated coumarin (B35378) found in various plant species, particularly in the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, starting from the general phenylpropanoid pathway to the final tailoring steps. It includes detailed information on the key enzymes involved, their mechanisms, and the regulation of the pathway. This guide also presents quantitative data, detailed experimental protocols, and visual representations of the biochemical routes and regulatory networks to serve as a valuable resource for researchers in the field.

Introduction

Coumarins are a diverse class of specialized metabolites derived from the phenylpropanoid pathway, playing essential roles in plant defense and development.[1] Among them, prenylated coumarins exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, a dihydroxylated geranyloxycoumarin, is a prominent example, with reported anti-inflammatory, anti-cancer, and neuroprotective properties. The biosynthesis of this compound involves a series of enzymatic reactions that build upon the core coumarin structure, which is then decorated with a modified isoprenoid unit. This guide delineates the known and putative steps in this intricate pathway.

The Core Phenylpropanoid and Umbelliferone (B1683723) Biosynthesis Pathway

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The central precursor for this compound and other furanocoumarins is umbelliferone (7-hydroxycoumarin).[2]

The key enzymatic steps leading to umbelliferone are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family) that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl CoA 2'-Hydroxylase (C2'H): A crucial enzyme that introduces a hydroxyl group at the 2' position of the aromatic ring of p-coumaroyl-CoA. This step is a key branching point towards coumarin biosynthesis.[3]

-

Lactonization: The resulting 2'-hydroxylated intermediate undergoes spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form umbelliferone.

The Branch Pathway to this compound

From umbelliferone, the pathway to this compound involves the attachment and subsequent modification of a geranyl group, a C10 isoprenoid derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

Geranylation of Umbelliferone

The first committed step in this branch is the attachment of a geranyl moiety from geranyl pyrophosphate (GPP) to the 7-hydroxyl group of umbelliferone. This reaction is catalyzed by a geranyltransferase , likely a member of the UbiA superfamily of prenyltransferases.[4][5] This enzymatic step results in the formation of 7-geranyloxycoumarin , also known as auraptene.[6]

Dihydroxylation of the Geranyl Moiety

The final step in this compound biosynthesis is the dihydroxylation of the geranyl side chain of 7-geranyloxycoumarin at the C6 and C7 positions. This oxidation is catalyzed by one or more cytochrome P450 monooxygenases (CYPs) . While the specific P450 enzymes have not been definitively identified, members of the CYP71 and CYP76 families are known to be involved in the modification of isoprenoid side chains in other coumarins and are strong candidates.[7][8] This dihydroxylation converts 7-geranyloxycoumarin into this compound.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is essential for metabolic engineering. The following table summarizes available kinetic data for key enzyme families involved in coumarin and furanocoumarin biosynthesis. It is important to note that specific data for the enzymes directly leading to this compound are still limited.

| Enzyme Family | Substrate(s) | Product(s) | Plant Source | Km (µM) | Vmax/kcat | Reference(s) |

| Umbelliferone 6-dimethylallyltransferase (U6DT) | Umbelliferone, DMAPP | Demethylsuberosin | Petroselinum crispum | Umbelliferone: 2.7 ± 0.6, DMAPP: 5 ± 1 | - | [9] |

| Bergaptol 5-O-geranyltransferase | Bergaptol, GPP | Bergamottin | Citrus limon | Bergaptol: 140, GPP: 9 | - | [5] |

| Psoralen Synthase (CYP71AJ1) | (+)-Marmesin | Psoralen | Ammi majus | 1.5 ± 0.5 | 340 ± 24 min⁻¹ | [3] |

| Marmesin Synthase (CYP76F112) | Demethylsuberosin | Marmesin | Ficus carica | High affinity | - | [8] |

Table 1: Enzyme Kinetic Data for Key Enzymes in Coumarin and Furanocoumarin Biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader phenylpropanoid and coumarin pathways, is tightly regulated by both internal developmental cues and external environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs), including jasmonic acid and its derivatives, are key signaling molecules in plant defense responses. Wounding or herbivore attack triggers the JA signaling cascade, leading to the upregulation of transcription factors such as MYC2 .[2][10][11] These transcription factors, in turn, activate the expression of genes encoding enzymes in the phenylpropanoid and coumarin biosynthetic pathways, including PAL, C4H, and 4CL, thereby boosting the production of defense compounds like this compound.[10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Pharmacology of Marmin: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Marmin, a naturally occurring coumarin (B35378), has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated primarily from Aegle marmelos Correa, commonly known as bael, this compound has demonstrated potential therapeutic effects in preclinical studies, ranging from anti-allergic and anti-inflammatory to gastroprotective and smooth muscle relaxant properties. This technical guide provides a comprehensive review of the current literature on the pharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily centered around the modulation of inflammatory and allergic responses. Key pathways include the inhibition of histamine (B1213489) release from mast cells and the relaxation of smooth muscle.

Anti-allergic and Anti-inflammatory Effects